molecular formula C13H12N2O3S B7765346 3-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid

3-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid

Cat. No.: B7765346
M. Wt: 276.31 g/mol
InChI Key: GEGGVBMHGZHCAE-UHFFFAOYSA-N
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Description

The compound with the identifier “3-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid involves several steps, including the use of specific reagents and catalysts. One common method involves the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include steps such as mechanical grinding, C-H alkylation, and the use of specific catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions may result in the formation of new derivatives .

Scientific Research Applications

3-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

3-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

Uniqueness

What sets this compound apart from these similar compounds is its unique chemical structure and the specific reactions it undergoes. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-11-8-10(9-4-2-1-3-5-9)14-13(15-11)19-7-6-12(17)18/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGGVBMHGZHCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N=C(N2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)N=C(N2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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